molecular formula C14H13N3OS B2948021 2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 851169-25-0

2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2948021
CAS RN: 851169-25-0
M. Wt: 271.34
InChI Key: DFLIYVZMECVMIK-UHFFFAOYSA-N
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Description

The compound “2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide” is a complex organic molecule. It contains a cyano group (-CN), an acetamide group (CH3CONH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a dimethylphenyl group (a phenyl ring with two methyl groups attached) .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without more specific information or a detailed study, it’s difficult to provide a precise analysis .


Chemical Reactions Analysis

Cyanoacetamide derivatives are known to be important precursors for heterocyclic synthesis. They can react with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds like 2-cyano-N-(2,4-dimethylphenyl)acetamide are solid at room temperature .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise in medicinal chemistry or materials science, for example, future research might focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .

properties

IUPAC Name

2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c1-9-3-4-10(2)11(7-9)12-8-19-14(16-12)17-13(18)5-6-15/h3-4,7-8H,5H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLIYVZMECVMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

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